S-methyl DM1: A Technical Guide for Drug Development Professionals
S-methyl DM1: A Technical Guide for Drug Development Professionals
Introduction: The Evolution of Maytansinoids in Oncology
The quest for highly potent and tumor-selective cancer therapeutics has led to the development of antibody-drug conjugates (ADCs), a class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the cytotoxicity of potent small-molecule payloads. Among the most promising payloads are the maytansinoids, a class of microtubule-targeting agents derived from the natural product maytansine.[1]
Maytansine itself demonstrated powerful anti-tumor activity in early clinical trials but was hampered by significant systemic toxicity.[1] This challenge spurred the development of semi-synthetic derivatives, known as maytansinoids, with modified properties to enable targeted delivery to cancer cells, thereby improving the therapeutic window.[2][3] S-methyl DM1, a thiomethyl derivative of the maytansinoid DM1, has emerged as a key player in this field.[4][5] It is not typically used as the direct payload conjugated to an antibody, but rather it is a crucial metabolite of ADCs that utilize a thiol-containing maytansinoid like DM1 connected via a cleavable linker.[6][7] Understanding the properties and mechanism of S-methyl DM1 is therefore critical for the design and optimization of next-generation ADCs.
This technical guide provides an in-depth exploration of S-methyl DM1, from its fundamental chemical and biological properties to its role in the efficacy and pharmacology of ADCs. We will delve into its mechanism of action, synthesis, and analytical characterization, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
S-methyl DM1, also known as N2'-deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine, is a synthetic derivative of the maytansinoid family.[4][7] Its chemical structure is characterized by a 19-membered ansamacrolide ring, which is the core scaffold of maytansinoids responsible for their biological activity. The key modification in S-methyl DM1, as its name suggests, is the presence of a methylthioether group.[4]
| Property | Value | Source |
| Chemical Formula | C36H50ClN3O10S | [7][8] |
| Molecular Weight | 752.31 g/mol | [4][8] |
| Appearance | Off-white to pale yellow solid | [4] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [4] |
| Storage | Store at -20°C | [4] |
The chemical modification of the thiol group in DM1 to a thioether in S-methyl DM1 enhances its stability, making it a preferred analyte for mechanistic and metabolic studies.[4][9]
Caption: Chemical structure of S-methyl DM1.
Mechanism of Action: A Potent Microtubule Inhibitor
The cytotoxic activity of S-methyl DM1 stems from its potent ability to disrupt microtubule dynamics, a critical process for cell division.[4][5] This mechanism is shared with its parent compound, maytansine, and other maytansinoids.
Binding to Tubulin and Microtubules
S-methyl DM1 exerts its effects by binding to tubulin, the protein subunit of microtubules.[5][6] It binds to the vinca binding site on tubulin, which is distinct from the binding sites of other microtubule-targeting agents like taxanes.[9] The binding affinity of S-methyl DM1 to soluble tubulin is high, with a dissociation constant (Kd) of approximately 0.93 μM.[5][8]
Interestingly, S-methyl DM1 exhibits an even higher affinity for tubulin at the ends of microtubules, with a Kd of approximately 0.1 μM for these high-affinity sites.[2][6] This preferential binding to microtubule ends is a key aspect of its mechanism, leading to a phenomenon known as "microtubule end poisoning."[2] S-methyl DM1 binds to these high-affinity sites approximately 20 times more strongly than vinblastine, another well-known microtubule inhibitor.[2][6]
Suppression of Microtubule Dynamics
By binding to the ends of microtubules, S-methyl DM1 potently suppresses their dynamic instability.[2][5] Microtubules are highly dynamic structures that continuously undergo phases of growth (polymerization) and shortening (depolymerization). This dynamic nature is essential for the formation of the mitotic spindle, the cellular machinery that segregates chromosomes during cell division.
S-methyl DM1 effectively inhibits both the growth and shortening of microtubules, leading to a stabilization of the microtubule network.[2] This suppression of dynamics disrupts the formation of a functional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[2][5] Unable to complete mitosis, the cancer cells ultimately undergo apoptosis (programmed cell death).[4]
Caption: The bystander effect mediated by S-methyl DM1.
Experimental Protocols
Synthesis of S-methyl DM1 from DM1
The following protocol describes a representative method for the synthesis of S-methyl DM1 from the thiol-containing maytansinoid DM1. This procedure is based on established methodologies and should be performed by trained personnel in a laboratory setting with appropriate safety precautions. [6][10] Materials:
-
DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)
-
Methyl iodide (CH3I)
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Reverse-phase preparatory HPLC system
-
Acetonitrile (ACN)
-
Deionized water
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve DM1 in anhydrous DMF.
-
Addition of Reagents: To the stirred solution of DM1, add an excess of methyl iodide and N,N-diisopropylethylamine.
-
Reaction: Allow the reaction to proceed overnight at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or analytical HPLC-MS.
-
Purification: Once the reaction is complete, purify the crude product by reverse-phase preparatory HPLC using a linear gradient of acetonitrile in deionized water.
-
Characterization: Confirm the identity and purity of the isolated S-methyl DM1 using mass spectrometry (to confirm the molecular weight) and NMR spectroscopy (to confirm the structure).
Conjugation of DM1 to an Antibody via SMCC Linker
This protocol outlines a general procedure for conjugating DM1 to a monoclonal antibody using the non-cleavable linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This is a two-step process involving the creation of an SMCC-DM1 conjugate followed by its reaction with the antibody. [11] Step 1: Synthesis of SMCC-DM1
Materials:
-
DM1
-
SMCC
-
Anhydrous DMF
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve DM1 in anhydrous DMF.
-
Addition of SMCC: To the stirred solution of DM1, add a solution of SMCC (1.1 equivalents) in anhydrous DMF dropwise at room temperature.
-
Base Addition: Add triethylamine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., DCM:Methanol 95:5). The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction with a small amount of water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure SMCC-DM1 conjugate.
-
Characterization: Confirm the identity and purity of SMCC-DM1 using ¹H NMR, LC-MS, and HPLC.
Step 2: Conjugation of SMCC-DM1 to Antibody
Materials:
-
Monoclonal antibody (in a suitable buffer, e.g., PBS pH 7.4)
-
SMCC-DM1 (dissolved in a co-solvent like DMSO)
-
Size-exclusion chromatography (SEC) or dialysis system for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a suitable concentration in the conjugation buffer.
-
Conjugation Reaction: Add the SMCC-DM1 solution to the antibody solution. The molar ratio of SMCC-DM1 to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized for each specific antibody.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified period (e.g., 1-4 hours).
-
Purification: Remove unreacted SMCC-DM1 and other small molecules by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the resulting ADC for DAR, aggregation, and purity using techniques such as UV-Vis spectroscopy, SEC-HPLC, and mass spectrometry.
Analytical Characterization
Robust analytical methods are essential for the characterization of S-methyl DM1 and ADCs that produce it as a metabolite.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of S-methyl DM1 and related maytansinoids.
-
Column: C18 columns are commonly used. [1]* Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid, is typically employed. [12]* Detection: UV detection at wavelengths around 252 nm and 280 nm is suitable for maytansinoids. [13]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the unambiguous identification and quantification of S-methyl DM1.
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for maytansinoids. [14]* Mass Analyzer: Triple quadrupole or time-of-flight (TOF) mass analyzers can be used for sensitive and accurate mass determination. [1][14]* LC-MS/MS: Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the analysis of S-methyl DM1 in complex biological matrices. [1]
Preclinical and Clinical Insights
Numerous ADCs that are metabolized to S-methyl DM1 have been evaluated in preclinical and clinical studies. These studies have demonstrated the potent anti-tumor activity of this class of agents across a range of cancer types, including breast cancer, ovarian cancer, and lung cancer. [4][] The clinical development of ADCs with cleavable linkers that release maytansinoids has provided valuable insights into the relationship between ADC design, efficacy, and safety. The bystander effect, mediated by metabolites like S-methyl DM1, is believed to contribute to the robust efficacy observed with these agents. [2][5]However, the premature release of the payload in circulation can lead to off-target toxicities. Therefore, the design of the linker is a critical determinant of the therapeutic index of these ADCs.
Conclusion
S-methyl DM1 is a highly potent microtubule inhibitor and a key metabolite of a promising class of antibody-drug conjugates. Its ability to suppress microtubule dynamics and induce a bystander effect contributes significantly to the therapeutic efficacy of these targeted agents. A thorough understanding of its chemical properties, mechanism of action, and analytical characterization is essential for the continued development and optimization of maytansinoid-based ADCs for the treatment of cancer. As the field of ADCs continues to evolve, the insights gained from studying S-methyl DM1 will undoubtedly inform the design of safer and more effective cancer therapies.
References
-
Lopus, M., et al. (2010). Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules. Molecular Cancer Therapeutics, 9(10), 2689-99. Available from: [Link]
-
Oroudjev, E., et al. (2010). Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability. Molecular Cancer Therapeutics, 9(10), 2700-13. Available from: [Link]
-
Lopus, M., et al. (2010). Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules. Molecular Cancer Therapeutics. Available from: [Link]
-
CellMosaic. S-Methyl DM1 (S-Methyl Mertansine) Standard. Available from: [Link]
- Google Patents. EP1689846B1 - Conjugates of maytansinoid DM1 with antibody trastuzumab, linked through a non-cleavable linker, and its use in the treatment of tumours.
-
AACR Journals. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules | Molecular Cancer Therapeutics. Available from: [Link]
-
Oroudjev, E., et al. (2010). Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability. AACR Journals. Available from: [Link]
-
Erickson, H. K., et al. (2011). Design of Antibody-Maytansinoid Conjugates Allows for Efficient Detoxification via Liver Metabolism. Bioconjugate Chemistry. Available from: [Link]
-
Alley, S. C., et al. (2012). ADME of Antibody-Maytansinoid Conjugates. PMC. Available from: [Link]
-
Torgov, M. Y., et al. (2015). eSOMA-DM1, a Maytansinoid-Based Theranostic Small-Molecule Drug Conjugate for Neuroendocrine Tumors. Bioconjugate Chemistry. Available from: [Link]
-
Kovtun, Y. V., et al. (2008). Evaluation of the cytotoxic potencies of the major maytansinoid metabolites of antibody maytansinoid conjugates detected in vitro and in preclinical mouse models. AACR Journals. Available from: [Link]
-
Royal Society of Chemistry. CHAPTER 5: Maytansinoid Payloads for Antibody–Drug Conjugates (ADCs). Available from: [Link]
-
Taylor & Francis Online. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. Available from: [Link]
-
Sun, M. M., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. Available from: [Link]
-
Unich. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Wikipedia. Mertansine. Available from: [Link]
-
ACS Publications. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S-Methyl-DM4. Available from: [Link]
-
ResearchGate. Concentration dependence for binding of S-methyl-DM1 to microtubules.... Available from: [Link]
-
Bar-Dagan, M., et al. (2012). Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer. PMC. Available from: [Link]
-
Singh, A. P., et al. (2019). Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing. PMC. Available from: [Link]
-
Singh, A. P., et al. (2016). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. PMC. Available from: [Link]
-
Fishkin, N. E., et al. (2015). Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing. Bioconjugate Chemistry. Available from: [Link]
-
Fishkin, N. E., et al. (2015). Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing. PubMed. Available from: [Link]
-
Fishkin, N. E., et al. (2018). Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery. PMC. Available from: [Link]
-
Chen, J., et al. (2018). Bioprocess development of antibody-drug conjugate production for cancer treatment. PMC. Available from: [Link]
-
Heudi, O., et al. (2016). Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples. PubMed. Available from: [Link]
-
CellMosaic. Antibody Mertansine (DM1) Conjugation Kit. Available from: [Link]
-
Poon, K. A., et al. (2024). Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. PMC. Available from: [Link]
-
Donaghy, H. (2016). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. PMC. Available from: [Link]
-
University of Cambridge. Cleavable linkers in antibody–drug conjugates. Available from: [Link]
-
MDPI. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Available from: [Link]
-
ACS Publications. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Available from: [Link]
-
Lopus, M. (2011). Antibody-DM1 Conjugates as Cancer Therapeutics. PMC. Available from: [Link]
-
Organic Syntheses. NO-1. Available from: [Link]
-
ResearchGate. Synthesis of the Compound DM1 Used to Conjugate Maytansinoids to Tumor-Specific Antibodies. Available from: [Link]
-
LOUIS. Using Liquid Chromatography Mass Spectrometry to Study Changes in Metabolomic Cycles Related to Diabetes. Available from: [Link]
-
ResearchGate. LC–MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) | Request PDF. Available from: [Link]
-
Gowland, C., et al. (2021). Development of a LC-MS/MS method for the quantification of toxic payload DM1 cleaved from BT1718 in a Phase I study. PubMed. Available from: [Link]
-
Erickson, H. K., et al. (2015). Metabolites of Antibody–Maytansinoid Conjugates: Characteristics and in Vitro Potencies. Molecular Pharmaceutics. Available from: [Link]
-
Wang, L., et al. (2005). Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry. PMC. Available from: [Link]
-
Wang, L., et al. (2005). Structural characterization of the maytansinoid-monoclonal antibody immunoconjugate, huN901-DM1, by mass spectrometry. PubMed. Available from: [Link]
-
Burra, S., et al. (2018). Synthesis of [1,3, NH2-15N3] (5′S)-8,5′-cyclo-2′-deoxyguanosine. PMC. Available from: [Link]
-
Green Chemistry. Selective S-deacetylation inspired by native chemical ligation: practical syntheses of glycosyl thiols and drug mercapto-analogues. Available from: [Link]
-
Hudlicky, T., et al. (2016). SYNTHESIS OF NOROXYMORPHONE BY N-DEMETHYLATION/ INTRAMOLECULAR ACYLATION OF OXYMORPHONE CATALYZED BY IRON(II) CHLORIDE. HETEROCYCLES. Available from: [Link]
-
ChemRxiv. Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Available from: [Link]
Sources
- 1. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
